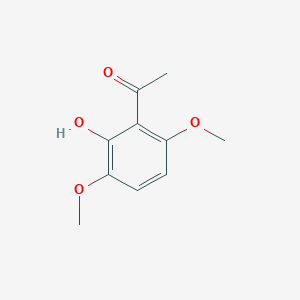
2,2-Dichloropentanal
Übersicht
Beschreibung
2,2-Dichloropentanal is an organic compound with the molecular formula C5H8Cl2O. It is a chlorinated aldehyde, meaning it contains chlorine atoms and an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dichloropentanal can be synthesized through several methods. One common approach involves the chlorination of pentanal (valeraldehyde) using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure the selective formation of the dichlorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors where pentanal is continuously fed into the system along with chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloropentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dichloropentanoic acid
Reduction: 2,2-Dichloropentanol or 2,2-Dichloropentane
Substitution: 2,2-Dichloropentan-1-ol or 2,2-Dichloropentan-1-amine
Wissenschaftliche Forschungsanwendungen
2,2-Dichloropentanal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dichloropentanal exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biochemical assays, it may interact with enzymes, altering their activity or function.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes may be targeted by this compound, leading to changes in metabolic pathways.
Receptors: The compound may bind to receptors, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorobutanal
2,2-Dichlorohexanal
2,3-Dichloropentanal
2,4-Dichloropentanal
Eigenschaften
IUPAC Name |
2,2-dichloropentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-2-3-5(6,7)4-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPCRVXVVHGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369178 | |
| Record name | 2,2-dichloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41718-50-7 | |
| Record name | 2,2-dichloropentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)






![5-[1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]thiophene-2-sulfonyl chloride](/img/structure/B1597567.png)
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]butanoate](/img/structure/B1597572.png)



